4'-Chloro-2'-fluoro-3-phenylpropiophenone
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Overview
Description
4'-Chloro-2'-fluoro-3-phenylpropiophenone is a useful research compound. Its molecular formula is C15H12ClFO and its molecular weight is 262.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization in Polymer Science
4'-Chloro-2'-fluoro-3-phenylpropiophenone has been utilized in the synthesis and characterization of various polymers. For instance, Shukla, Mohan, Vishalakshi, and Chopra (2014) conducted a study on 1,2,4-triazole derivatives, exploring intermolecular interactions that are crucial for polymer science (Shukla, Mohan, Vishalakshi, & Chopra, 2014). Xiao et al. (2003) synthesized and characterized a fluorinated phthalazinone monomer, highlighting its potential in engineering plastics and membrane materials (Xiao, Wang, Jin, Jian, & Peng, 2003).
Chemical Reactivity and Molecular Geometry
Studies have also focused on the chemical reactivity and molecular geometry of compounds related to this compound. Satheeshkumar et al. (2017) synthesized and analyzed 7-chloro-9-(2'-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and its fluorine counterpart, contributing to our understanding of their chemical reactivity (Satheeshkumar, Sayın, Kaminsky, & Rajendra Prasad, 2017).
Applications in Optoelectronics
Gray and Kelly (1981) explored the synthesis of laterally substituted 4-n-alkylphenyl 4-n-alkylbicyclo esters, including fluorophenyl derivatives, to develop materials with potential applications in optoelectronics (Gray & Kelly, 1981).
Antimicrobial Activity
Arun, Reddy, and Rajkumar (2003) focused on the synthesis of 2',4-dichloro-5'-fluoro-1-ene-2-(4-hydroxyphenyl)phenone and its polymers, investigating their antimicrobial activity, which is relevant in medical research (Arun, Reddy, & Rajkumar, 2003).
Environmental Impact
Tront and Saunders (2007) studied the fate of halogenated phenols, including fluorophenols, in plants using NMR, contributing to our understanding of environmental pollution and plant interactions (Tront & Saunders, 2007).
Safety and Hazards
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-phenylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO/c16-12-7-8-13(14(17)10-12)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNJTKVPDLZCLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643991 |
Source
|
Record name | 1-(4-Chloro-2-fluorophenyl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
674767-23-8 |
Source
|
Record name | 1-(4-Chloro-2-fluorophenyl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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